![molecular formula C12H11NO2 B3158389 2-(3-Methoxyphenyl)pyridin-3-ol CAS No. 857436-14-7](/img/structure/B3158389.png)
2-(3-Methoxyphenyl)pyridin-3-ol
Overview
Description
“2-(3-Methoxyphenyl)pyridin-3-ol” is a chemical compound that has a molecular weight of 201.22100 . It is a derivative of Pyridin-3-ol, which is isolated from Bamboo grass and has a wide range of pharmacological properties, such as antioxidant properties .
Synthesis Analysis
The synthesis of compounds similar to “2-(3-Methoxyphenyl)pyridin-3-ol” involves various methods. For instance, the synthesis of some 2-Methoxyphenols derivatives involved the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenyl)pyridin-3-ol” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to compute the Molecular Electrostatic Potential (MEP) and simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis
Pyridin-2-ol, a compound structurally similar to “2-(3-Methoxyphenyl)pyridin-3-ol”, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of the compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .Scientific Research Applications
Antiproliferative Activity
The compound has been used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have shown significant antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .
Induction of Cell Death
The compound has been associated with the induction of cell death. It has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Synthesis of Pyrimidine-2-thiol Derivatives
The compound has been used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .
Anti-inflammatory Activities
The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo .
Antioxidant Activities
They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
properties
IUPAC Name |
2-(3-methoxyphenyl)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-10-5-2-4-9(8-10)12-11(14)6-3-7-13-12/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZHPMHIQMFGAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682616 | |
Record name | 2-(3-Methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)pyridin-3-ol | |
CAS RN |
857436-14-7 | |
Record name | 2-(3-Methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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